2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide
Description
2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide is a pyrimidine-based acetamide derivative featuring a thioether bridge and distinct substituents:
- Pyrimidine core: 6-amino and 3-methylphenyl groups at positions 1 and 4, respectively.
- Acetamide moiety: A phenyl group attached to the nitrogen atom.
- Molecular formula: C₃₀H₂₈N₆O₂S (hypothetical formula derived from ; exact formula may vary based on substituent definitions).
Key physicochemical properties include:
Properties
Molecular Formula |
C19H18N4O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13-6-5-9-15(10-13)23-16(20)11-17(24)22-19(23)26-12-18(25)21-14-7-3-2-4-8-14/h2-11H,12,20H2,1H3,(H,21,25) |
InChI Key |
LRHPXOAEHGYNME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step often involves the condensation of an aldehyde with a urea derivative to form the pyrimidine ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Thioether Formation: The next step involves the introduction of the thioether group. This can be achieved by reacting the pyrimidine intermediate with a thiol compound under mild conditions.
Acetamide Formation: The final step is the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrimidine ring.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor ligands, given the biological activity often associated with pyrimidine derivatives.
Medicine
The compound could be explored for its therapeutic potential, particularly in the development of new drugs. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Structural and Functional Differences
Compound 4a () uses a diphenylquinoxaline group, significantly enlarging the molecule and altering solubility.
Synthetic Efficiency :
Physicochemical and Pharmacokinetic Implications
- Hydrogen Bonding: The amino group in the target compound may improve binding affinity to biological targets (e.g., kinases or enzymes) relative to non-amino analogs.
- Thermal Stability : The higher melting point (241°C) of the 4-methyl analog () suggests greater crystallinity compared to the target compound, though data gaps exist for the latter.
Biological Activity
The compound 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide is a member of the pyrimidine derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.5 g/mol. The structure includes a pyrimidine ring with an amino group and a thioether linkage, which may contribute to its biological activity.
The biological activity of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical metabolic pathways. For instance, it may interact with kinases that play roles in cell signaling and proliferation.
- Cellular Uptake : Initial studies indicate that the compound may utilize specific transport mechanisms to enter cells, potentially enhancing its efficacy against certain cancer cell lines.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it selectively inhibits the proliferation of cancer cells expressing folate receptors. For example:
- Cell Lines Tested : The compound was tested on KB and IGROV1 human tumor cells, showing potent inhibition compared to control groups .
- In Vivo Efficacy : In SCID mice models with IGROV1 tumors, the compound demonstrated greater efficacy than several reference drugs, indicating its potential as a chemotherapeutic agent .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Activity Against Pathogens : Preliminary studies suggest that it exhibits moderate antibacterial activity against various strains of bacteria, including Pseudomonas aeruginosa and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate effective concentrations for inhibiting bacterial growth, suggesting potential applications in treating bacterial infections .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antitumor Effects :
- Antibacterial Screening :
Research Findings Summary
| Activity Type | Target Cells/Organisms | Mechanism | Efficacy |
|---|---|---|---|
| Antitumor | KB and IGROV1 cells | Enzyme inhibition & receptor targeting | High (in vitro and in vivo) |
| Antibacterial | Pseudomonas aeruginosa, E. coli | Disruption of bacterial metabolism | Moderate (varies by strain) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
